molecular formula C13H18ClFO2Si B2901452 3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde CAS No. 179117-82-9

3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde

Cat. No.: B2901452
CAS No.: 179117-82-9
M. Wt: 288.82
InChI Key: CYJKPTWMWUFMTD-UHFFFAOYSA-N
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Description

3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde is a specialized organic compound characterized by its unique structure, which includes a tert-butyldimethylsilyl ether group, a chloro group, and a fluorine atom on the benzene ring

Mechanism of Action

Target of Action

Similar compounds such as 3-(tert-butyldimethylsiloxy)propionaldehyde and (tert-Butyldimethylsilyloxy)acetaldehyde have been used in the synthesis of various complex molecules, suggesting that they may interact with a wide range of molecular targets.

Mode of Action

Compounds with similar structures have been reported to act as both aldol donors and aldol acceptors in the stereocontrolled production of erythrose . This suggests that 3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been used in the synthesis of enol silyl ethers , indicating that they may play a role in the modification of biochemical pathways involving these compounds.

Result of Action

Similar compounds have been used as important reagents in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide a, and (+)-leucascandrolide a , suggesting that they may have significant effects at the molecular and cellular levels.

Action Environment

It’s worth noting that similar compounds are typically stored at temperatures between 2-8°c , indicating that temperature could be an important factor in maintaining the stability and efficacy of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde typically involves the following steps:

  • Benzaldehyde Derivation: Starting with 2-chloro-6-fluorobenzaldehyde, the compound undergoes a protection reaction with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine.

  • Reaction Conditions: The reaction is usually carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at room temperature to avoid hydrolysis of the silyl ether group.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the above synthetic route, ensuring the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: The compound can undergo reduction reactions, although the silyl ether group is typically resistant to reduction.

  • Substitution: The chloro and fluorine substituents on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, OsO4

  • Reduction: NaBH4, LiAlH4

  • Substitution: Lewis acids like AlCl3, FeCl3

Major Products Formed:

  • Oxidation: 3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzoic acid

  • Reduction: Not typically applicable due to the stability of the silyl ether group

  • Substitution: Various substituted benzene derivatives depending on the electrophile used

Scientific Research Applications

This compound finds applications in various scientific research areas:

  • Chemistry: It serves as a protecting group for alcohols in organic synthesis, preventing unwanted reactions during complex synthetic procedures.

  • Biology: The compound can be used in the study of enzyme mechanisms and inhibition, particularly those involving silyl-protected substrates.

  • Medicine: Potential use in the development of pharmaceuticals, especially in the synthesis of drug candidates that require silyl-protected intermediates.

  • Industry: Utilized in the production of specialty chemicals and materials that require precise synthetic control.

Comparison with Similar Compounds

  • 3-[(Trimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde: Similar structure but with a trimethylsilyl group instead of tert-butyldimethylsilyl.

  • 2-Chloro-6-fluorobenzaldehyde: Lacks the silyl protecting group.

  • 3-[(tert-Butyldimethylsilyl)oxy]-2-chlorobenzaldehyde: Similar but without the fluorine atom.

Uniqueness: The presence of the tert-butyldimethylsilyl group provides enhanced stability and protection compared to trimethylsilyl groups, making it more suitable for complex synthetic applications

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-2-chloro-6-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFO2Si/c1-13(2,3)18(4,5)17-11-7-6-10(15)9(8-16)12(11)14/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJKPTWMWUFMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)F)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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